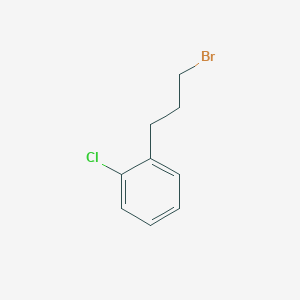

1-(3-Bromopropyl)-2-chlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromopropyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMIGKNTCCSJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303795 | |

| Record name | 1-(3-bromopropyl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54877-27-9 | |

| Record name | 54877-27-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropyl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromopropyl)-2-chlorobenzene chemical properties

An In-depth Technical Guide to 1-(3-Bromopropyl)-2-chlorobenzene: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant utility in organic synthesis. The document details its chemical and physical properties, offers an established protocol for its synthesis, and explores its reactivity, with a particular focus on its applications as a versatile intermediate in the development of complex molecular architectures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a thorough understanding of this compound for their work.

Introduction

This compound is a bifunctional organic molecule featuring a chlorinated benzene ring and a brominated propyl side chain. This unique combination of a reactive alkyl halide and a less reactive aryl halide makes it a valuable building block in synthetic chemistry. The differential reactivity of the C(sp³)-Br and C(sp²)-Cl bonds allows for selective transformations, enabling the sequential introduction of various functional groups. This characteristic is particularly advantageous in the multi-step synthesis of complex target molecules, including pharmaceutically active compounds and novel materials. The strategic placement of the chloro and bromopropyl groups on the aromatic ring provides a scaffold that can be readily modified to explore structure-activity relationships in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 54877-27-9 | [1] |

| Molecular Formula | C₉H₁₀BrCl | [1] |

| Molecular Weight | 233.53 g/mol | [1][2] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 133.1 ± 10.5 °C | [1] |

| Refractive Index | 1.561 | [1] |

| XLogP3 | 4.31 | [1] |

Molecular Structure and Visualization

The structural arrangement of this compound dictates its chemical behavior. The molecule consists of a benzene ring substituted with a chlorine atom at the 2-position and a 3-bromopropyl group at the 1-position.

Caption: Molecular structure of this compound.

Synthesis Protocol

While multiple synthetic routes to this compound may exist, a common and reliable method involves the Sandmeyer-type reaction starting from o-chloroaniline, followed by functional group manipulation. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Methodology (Illustrative):

-

Diazotization of o-Chloroaniline: o-Chloroaniline is treated with a solution of sodium nitrite in the presence of a strong acid like hydrobromic acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3]

-

Sandmeyer Reaction: The freshly prepared diazonium salt is then reacted with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, yielding 1-bromo-2-chlorobenzene.[3][4]

-

Friedel-Crafts Acylation: 1-Bromo-2-chlorobenzene can undergo Friedel-Crafts acylation with a suitable acylating agent, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step introduces a four-carbon chain onto the aromatic ring.

-

Reduction and Bromination: The keto group from the acylation step is reduced to a methylene group, for instance, via a Wolff-Kishner or Clemmensen reduction. The resulting carboxylic acid is then converted to the corresponding alcohol, which is subsequently brominated using a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid to afford the final product, this compound.

Chemical Reactivity and Applications

The reactivity of this compound is characterized by the distinct functionalities of the alkyl bromide and the aryl chloride.

Nucleophilic Substitution at the Propyl Chain

The primary C(sp³)-Br bond is susceptible to nucleophilic substitution reactions (Sₙ2).[5] This allows for the introduction of a wide array of functional groups. Common nucleophiles include amines, alkoxides, thiolates, and cyanide, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility is extensively exploited in the synthesis of pharmaceutical intermediates.[6]

Grignard Reagent Formation

The alkyl bromide can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.[7][8] This organometallic species is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[7][8]

Reactions of the Aryl Chloride

The C(sp²)-Cl bond is significantly less reactive towards nucleophilic substitution than the alkyl bromide due to the electron-rich nature of the benzene ring and the partial double bond character of the C-Cl bond.[9][10] However, under harsh conditions (high temperature and pressure) or with the presence of strong activating groups on the ring, nucleophilic aromatic substitution can occur.[11][12] The aryl chloride can also participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, typically requiring a palladium or other transition metal catalyst.

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro and alkyl substituents are ortho-, para-directing groups, but the chloro group is deactivating due to its inductive electron-withdrawing effect.[13] Therefore, these reactions generally require more forcing conditions compared to unsubstituted benzene. A notable example is the C-H borylation of this compound, which has been shown to yield a mixture of para and meta isomers.[14]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

1-(3-Bromopropyl)-2-chlorobenzene synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromopropyl)-2-chlorobenzene

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis and characterization of this compound (CAS No: 54877-27-9)[1][2]. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions involved in the synthetic process. We present a robust and validated protocol based on a Grignard reagent cross-coupling reaction, chosen for its efficiency and control. Furthermore, a detailed multi-platform spectroscopic characterization workflow is outlined to ensure the unambiguous identification and purity assessment of the final product. This guide emphasizes safety, reproducibility, and a deep understanding of the reaction mechanics to empower scientists in their research endeavors.

Strategic Synthesis: A Grignard Cross-Coupling Approach

Rationale for Synthetic Route Selection

Several theoretical pathways exist for the synthesis of this compound. A common strategy for attaching alkyl chains to an aromatic ring is the Friedel-Crafts reaction[3][4][5][6]. However, Friedel-Crafts alkylation is notoriously prone to carbocation rearrangements and polyalkylation, which would necessitate complex purification. Friedel-Crafts acylation followed by reduction would avoid rearrangement but presents a different challenge: the chloro-substituent on the benzene ring is an ortho-, para- director, which would lead to a mixture of isomers with the para-substituted product typically predominating due to sterics[3][7].

Therefore, a more controlled and regioselective approach is warranted. This guide details a Grignard cross-coupling reaction. This strategy involves two key stages:

-

Formation of a Grignard Reagent: 2-chlorophenylmagnesium bromide is prepared from 2-chlorobromobenzene and magnesium metal.

-

Nucleophilic Substitution: The highly nucleophilic Grignard reagent is then reacted with a suitable three-carbon electrophile, 1,3-dibromopropane.

This method is superior as it precisely establishes the desired ortho-connectivity and leverages the differential reactivity of the C-Mg and C-Br bonds to build the target molecule efficiently. The Grignard reaction is a cornerstone of C-C bond formation, valued for its reliability when executed under the proper conditions[8][9].

Reaction Mechanism

The synthesis proceeds via two well-established mechanistic steps:

-

Grignard Reagent Formation: The reaction is initiated on the surface of the magnesium metal. The magnesium undergoes an oxidative insertion into the carbon-bromine bond of 2-chlorobromobenzene. This is a radical process that forms the organomagnesium compound, 2-chlorophenylmagnesium bromide. It is critical to perform this step in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic Grignard reagent from being quenched by protons[9][10].

-

Cross-Coupling: The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic (carbanionic character). It attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a nucleophilic substitution (SN2) reaction. This displaces one of the bromide ions as a leaving group, forming the new carbon-carbon bond and yielding the final product, this compound. An excess of 1,3-dibromopropane is used to minimize the potential for a second substitution reaction where the Grignard reagent could react with both ends of the dibromopropane.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

Magnesium turnings (2.67 g, 110 mmol, 1.1 eq)

-

2-Chlorobromobenzene (19.15 g, 100 mmol, 1.0 eq)

-

1,3-Dibromopropane (30.29 g, 150 mmol, 1.5 eq)

-

Anhydrous diethyl ether or THF (~200 mL)

-

Iodine (a single crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Three-necked round-bottom flask (500 mL), oven-dried

-

Reflux condenser and drying tube (CaCl₂ or CaSO₄), oven-dried

-

Pressure-equalizing dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

-

Grignard Initiation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface. Add ~30 mL of anhydrous diethyl ether.

-

Reagent Addition: Dissolve 2-chlorobromobenzene (19.15 g) in ~70 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add approximately 10% of the 2-chlorobromobenzene solution to the magnesium suspension.

-

Reaction Initiation: The reaction should begin spontaneously, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a heat gun or the addition of a previously prepared small amount of Grignard reagent may be necessary[10].

-

Grignard Formation: Once the reaction is initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: In a separate flask, dissolve 1,3-dibromopropane (30.29 g) in ~100 mL of anhydrous diethyl ether. Cool the Grignard reagent solution in an ice bath. Slowly add the 1,3-dibromopropane solution to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the Grignard reagent.

-

Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until the fizzing ceases and two distinct layers form. This step hydrolyzes any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product will be a yellowish oil. Purify the crude oil by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield the pure product.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system of identification.

Summary of Physical Properties

The following table summarizes key physicochemical properties of the target compound.

| Property | Value | Source(s) |

| CAS Number | 54877-27-9 | [1][2] |

| Molecular Formula | C₉H₁₀BrCl | [1] |

| Molecular Weight | 233.53 g/mol | [1] |

| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Appearance | Colorless to light yellow oil | Assumed |

Spectroscopic Data Analysis

Spectroscopic analysis provides the structural fingerprint of the molecule.

-

¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the propyl chain and the aromatic protons. The propyl chain protons adjacent to the benzene ring (-CH₂-) and the bromine (-CH₂Br) should appear as triplets, while the central methylene group (-CH₂-) will be a multiplet (likely a sextet). The four protons on the substituted benzene ring will appear in the aromatic region (δ 7.0-7.5 ppm) with complex splitting patterns due to ortho-coupling.

-

¹³C NMR Spectroscopy (Carbon NMR): The spectrum should display 9 distinct carbon signals, corresponding to the 9 unique carbon atoms in the molecule. Six signals will be in the aromatic region (~125-140 ppm) and three signals in the aliphatic region (~30-35 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include C-H stretching for sp² (aromatic) carbons (>3000 cm⁻¹), C-H stretching for sp³ (aliphatic) carbons (<3000 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), and a C-Br stretching band in the fingerprint region (~500-650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum provides crucial information about the molecular weight and elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion peak will appear as a characteristic cluster of peaks at M, M+2, and M+4. The primary fragmentation is expected to be the loss of the bromine atom or the entire bromopropyl side chain.

Tabulated Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.4-7.1 (m, 4H, Ar-H), 3.45 (t, 2H, -CH₂Br), 2.85 (t, 2H, Ar-CH₂-), 2.20 (m, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR | δ (ppm): ~139, 134, 131, 129, 127, 126 (Ar-C), ~34 (Ar-CH₂-), ~33 (-CH₂Br), ~31 (-CH₂CH₂CH₂-) |

| IR | ν (cm⁻¹): ~3060 (Ar C-H stretch), ~2930 (Aliphatic C-H stretch), ~1580, 1470 (Ar C=C stretch), ~650 (C-Br stretch) |

| MS (EI) | m/z: 232/234/236 (M⁺, isotopic cluster), 153/155 ([M-Br]⁺), 117 ([M-C₃H₆Br]⁺) |

Safety and Handling

-

Hazard Profile: this compound and its precursors are hazardous chemicals. 2-Chlorobromobenzene is an irritant. 1,3-Dibromopropane is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation. The final product should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin[11][12].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted within a certified chemical fume hood[13].

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors[11]. The Grignard reagent is highly reactive and pyrophoric upon exposure to air and moisture; it must be handled under an inert atmosphere at all times.

-

Storage: Store the product in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has detailed a reliable and strategically sound method for the synthesis of this compound via a Grignard cross-coupling reaction. By providing a rationale for the chosen synthetic route, a step-by-step protocol, and a comprehensive characterization framework, this document serves as a practical resource for researchers. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis and validation of this valuable chemical intermediate, facilitating its application in pharmaceutical research and broader chemical synthesis.

References

- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.

- 6-Chloro-1-hexene. (n.d.). Organic Syntheses.

- Grignard Reaction. (n.d.). University of California, Irvine.

- Oisaki, K., et al. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.

- Ghashang, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.

- Bäuerle, P., et al. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.

- Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.

- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

- 1-[(2S)-2-bromopropyl]-3-chlorobenzene. (n.d.). PubChem.

- 1-(3-Bromopropyl)-4-chlorobenzene. (n.d.). PubChem.

- Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube.

- The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.

- o-CHLOROBROMOBENZENE. (n.d.). Organic Syntheses.

- Benzene, (3-bromopropyl)- Mass Spectrum. (n.d.). NIST WebBook.

- MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. (2021). National Institutes of Health.

- Reagents and conditions: a (3-bromopropyl)benzene or... (2017). ResearchGate.

- Benzene, (3-bromopropyl)- IR Spectrum. (n.d.). NIST WebBook.

- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.

- (3-BROMOPROPYL)BENZENE. (n.d.). precisionFDA.

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. gustavus.edu [gustavus.edu]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 1-(3-Bromopropyl)-2-chlorobenzene

CAS Number: 54877-27-9

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 10, 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)-2-chlorobenzene, a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry and as a versatile building block for the development of novel pharmaceutical agents. This document elucidates the compound's physicochemical properties, explores plausible synthetic routes, and delves into its reactivity and potential applications, particularly in the realm of medicinal chemistry. Detailed experimental protocols for its utilization in key chemical transformations are provided, underpinned by a discussion of the mechanistic principles that govern its reactivity. Safety and handling considerations are also addressed to ensure its appropriate use in a laboratory setting.

Introduction and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a 2-chlorophenyl group attached to a 3-bromopropyl chain.[1][2] This unique structural arrangement, possessing two distinct halogen atoms with differing reactivities, makes it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of the reactive alkyl bromide allows for facile nucleophilic substitution reactions, while the chlorinated aromatic ring can be functionalized through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54877-27-9 | [1][2] |

| Molecular Formula | C₉H₁₀BrCl | [1][2] |

| Molecular Weight | 233.53 g/mol | [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | N/A |

| Boiling Point | Not explicitly stated | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) | N/A |

Synthesis of this compound: A Plausible Synthetic Route

A Grignard reaction offers a robust method for this transformation. The synthesis would commence with the formation of 2-chlorophenylmagnesium bromide from 2-chlorobromobenzene, followed by its reaction with an excess of 1,3-dibromopropane. The use of an excess of the dihalide is crucial to minimize the formation of the undesired bis-alkylation product.

Caption: Proposed Grignard-based synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

2-Chlorobromobenzene

-

Magnesium turnings

-

1,3-Dibromopropane

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A crystal of iodine can be added to initiate the reaction. Add a solution of 2-chlorobromobenzene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Alkylation: The Grignard solution is cooled to 0 °C. A solution of excess 1,3-dibromopropane in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The dual halogen functionality of this compound allows for a range of selective chemical transformations, making it a valuable synthon in multi-step organic synthesis.

Nucleophilic Substitution at the Propyl Chain

The primary alkyl bromide is highly susceptible to S(_N)2 reactions with a variety of nucleophiles. This allows for the facile introduction of the 2-chlorophenylpropyl moiety into a target molecule.

-

N-Alkylation: Reaction with primary or secondary amines in the presence of a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, acetonitrile) yields the corresponding N-alkylated products. This is a common strategy in the synthesis of pharmacologically active compounds.

-

O-Alkylation: Phenols and alcohols can be O-alkylated using a suitable base (e.g., NaH, K₂CO₃) to form the corresponding ethers.

-

S-Alkylation: Thiols can be readily converted to their corresponding thioethers.

Reactions at the Aromatic Ring

The chloro-substituted benzene ring can undergo several important transformations, typically requiring more forcing conditions than the reactions at the alkyl bromide.

-

Cross-Coupling Reactions: The aryl chloride can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and arylamine structures. It is important to note that the reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides, often requiring specialized catalyst systems.

-

C-H Borylation: As demonstrated in the literature, this compound can undergo iridium-catalyzed C-H borylation, leading to the formation of a boronate ester on the aromatic ring.[3] This reaction provides a pathway to further functionalize the aromatic ring, for example, through a subsequent Suzuki coupling.[3]

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific examples of marketed drugs containing the this compound moiety are not readily apparent in the public domain, its structural motifs are present in a wide range of biologically active molecules. Its utility as a linker molecule is particularly noteworthy. The propyl chain provides a flexible spacer to connect a pharmacophore to another functional group, while the 2-chlorophenyl group can engage in specific interactions with a target protein and enhance metabolic stability. For instance, analogous fluorinated compounds, such as 1-(3-bromopropyl)-3-fluorobenzene, are utilized as linkers in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[4]

Analytical Characterization

The structural elucidation of this compound and its reaction products would be routinely performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons (in the range of δ 7.0-7.5 ppm), the methylene protons adjacent to the bromine (a triplet around δ 3.4-3.6 ppm), the methylene protons adjacent to the aromatic ring (a triplet around δ 2.8-3.0 ppm), and the central methylene protons (a multiplet around δ 2.1-2.3 ppm).

-

¹³C NMR would display distinct signals for the aromatic carbons and the three aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, which is a key diagnostic feature for confirming the elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for both aromatic and aliphatic protons, as well as C=C stretching for the aromatic ring and C-Br and C-Cl stretching vibrations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the caution appropriate for a reactive alkylating agent and a halogenated aromatic compound.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. As an alkylating agent, it may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile bifunctional building block for organic synthesis. Its distinct reactive sites—the alkyl bromide and the aryl chloride—allow for a range of selective chemical transformations, making it a useful intermediate in the preparation of complex organic molecules. While its direct application in marketed pharmaceuticals is not extensively documented, its structural features suggest significant potential for the development of novel therapeutic agents, particularly as a linker to connect key pharmacophoric elements. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- Nishizawa, Y., et al. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 137(40), 12763–12768. [Link]

- PrepChem.

- PrepChem.

Sources

1-(3-Bromopropyl)-2-chlorobenzene molecular weight

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 1-(3-Bromopropyl)-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 54877-27-9), a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. The document details the precise determination of its molecular weight, outlines its key physicochemical properties, and explores its applications as a versatile chemical intermediate. As a Senior Application Scientist, this guide synthesizes theoretical calculations with practical experimental considerations, offering field-proven insights into its synthesis and utility. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity for researchers engaged in complex organic synthesis and drug discovery programs.

Compound Identification and Core Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon. Its structure features a benzene ring substituted with a chlorine atom and a 3-bromopropyl side chain. This dual reactivity—a reactive alkyl bromide suitable for nucleophilic substitution and an aromatic ring that can undergo further functionalization—makes it a valuable building block in multi-step synthesis.

The fundamental properties of this compound are summarized below, providing the foundational data required for any experimental work.

| Property | Value | Source |

| CAS Number | 54877-27-9 | [1] |

| Molecular Formula | C₉H₁₀BrCl | [1] |

| Molecular Weight | 233.53 g/mol | [1][2] |

| Exact Mass | 231.96544 Da | [1][2] |

| Monoisotopic Mass | 231.96544 Da | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |

| Flash Point | 133.1 ± 10.5 °C | [1] |

| XLogP3 | 3.9 - 4.31 | [1][2] |

| Synonyms | 1-(3-bromo-propyl)-2-chloro-benzene, 1-bromo-3-(2-chlorophenyl)-propane | [1] |

The Critical Role of Molecular Weight in Research & Development

Understanding the molecular weight of a compound is not merely an academic exercise; it is a cornerstone of quantitative chemical science with direct practical implications.

-

Stoichiometric Precision: In synthetic chemistry, all reaction calculations rely on the accurate molar mass of reactants, reagents, and catalysts. An incorrect molecular weight leads to improper stoichiometry, resulting in reduced yields, incomplete reactions, and the formation of impurities that complicate purification.

-

Analytical Characterization: Techniques like mass spectrometry use the mass-to-charge ratio to identify and characterize molecules. The distinction between the average molecular weight (based on natural isotopic abundance) and the exact mass (calculated from the most abundant isotopes) is critical for high-resolution mass spectrometry (HRMS), which can confirm a compound's elemental composition with high certainty.

-

Physicochemical and Pharmacokinetic Properties: In drug discovery, molecular weight is a key descriptor in models that predict a compound's behavior, such as Lipinski's Rule of Five. While this compound is a building block rather than a final drug, its mass contributes significantly to the final properties of the target molecule, influencing solubility, permeability, and overall suitability as a drug candidate.[3]

Determination and Verification of Molecular Weight

The molecular weight of this compound can be determined theoretically and verified experimentally. Both processes are essential for confirming the identity and purity of a synthesized sample.

Theoretical Molecular Weight Calculation

The molecular weight is calculated from the molecular formula (C₉H₁₀BrCl) using the standard atomic weights of its constituent elements, which are weighted averages of their natural isotopic abundances.

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Total Molecular Weight: 108.099 + 10.080 + 79.904 + 35.453 = 233.536 g/mol

This value corresponds to the reported molecular weight of 233.53 g/mol .[1][2] In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl), which is crucial for HRMS analysis.

Experimental Workflow: Mass Spectrometry Verification

Mass spectrometry is the definitive technique for verifying the molecular weight and confirming the structure of a synthesized compound. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is a standard method for a volatile compound like this.

Caption: Proposed synthesis of this compound.

Protocol: Synthesis via Bromination of 3-(2-chlorophenyl)propan-1-ol

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1 equivalent of 3-(2-chlorophenyl)propan-1-ol in anhydrous diethyl ether.

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over ice water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Applications in Synthesis and Drug Discovery

The utility of this compound stems from its bifunctional nature, allowing it to act as a versatile linker or intermediate.

-

Alkylation Agent: The primary reactivity lies in the bromopropyl chain. The terminal bromine is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions. This allows for the straightforward N-alkylation or O-alkylation of various nucleophiles, effectively introducing the 2-chlorophenylpropyl moiety into a target molecule.

-

Intermediate for Further Functionalization: The chlorinated aromatic ring is relatively stable but can be modified using modern cross-coupling techniques. For instance, it has been used as a substrate in C-H borylation reactions, which installs a boronic ester group that can then participate in Suzuki couplings to form new carbon-carbon bonds. [4]* Scaffold in Medicinal Chemistry: Analogs of this compound, such as 1-(3-Bromopropyl)-3-fluorobenzene, are used as linkers in the design of advanced therapeutic agents, including Selective Estrogen Receptor Modulators (SERMs). [5]The propyl chain provides optimal spacing and flexibility to connect a core scaffold to a pharmacophoric element, while the halogenated phenyl ring can enhance metabolic stability and modulate binding affinity.

Caption: Conceptual role as a bifunctional linker in drug design.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally defined by its molecular structure and corresponding molecular weight of 233.53 g/mol . Accurate knowledge of this property is indispensable for achieving stoichiometric control in reactions and for definitive analytical characterization via techniques like mass spectrometry. The compound's dual reactive sites—an alkyl bromide for nucleophilic substitution and a modifiable aromatic ring—provide chemists with a versatile tool for constructing complex molecular architectures, particularly as a linker in the development of novel therapeutics. The protocols and data presented in this guide offer a robust framework for researchers employing this compound in their work.

References

- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene. National Center for Biotechnology Information.

- Journal of the American Chemical Society. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.

- PubChem. (n.d.). 1-[(2S)-2-bromopropyl]-3-chlorobenzene. National Center for Biotechnology Information.

- Stellata. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene, min 97%, 1 gram.

- ResearchGate. (n.d.). Reagents and conditions: a (3-bromopropyl)benzene or....

- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.

- OpenStax. (2023). Synthesis of Polysubstituted Benzenes. Organic Chemistry.

- National Center for Biotechnology Information. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH.

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-(3-Bromopropyl)-2-chlorobenzene: Synthesis, Reactivity, and Applications in Chemical Research

Abstract: This technical guide provides a comprehensive overview of 1-(3-bromopropyl)-2-chlorobenzene, a bifunctional organic building block of significant utility in medicinal chemistry and advanced organic synthesis. The document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic justifications, and explores its characteristic reactivity. Emphasis is placed on its application as a versatile intermediate for introducing the 2-chlorophenylpropyl moiety into complex molecular architectures, a common strategy in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features in their work.

Introduction

This compound is a halogenated aromatic compound featuring two distinct and orthogonally reactive functional groups: a primary alkyl bromide and a chlorinated benzene ring. The alkyl bromide serves as a potent electrophile for nucleophilic substitution reactions, while the aromatic ring can be subjected to various transformations, including further electrophilic substitution or cross-coupling reactions. This dual reactivity makes it a valuable precursor for synthesizing a wide range of complex molecules. In drug discovery, the incorporation of halogen atoms is a well-established strategy to modulate a molecule's pharmacokinetic profile, including its metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides a detailed examination of its synthesis, characterization, and chemical behavior.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for planning reactions, purification procedures, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 54877-27-9 | [2] |

| Molecular Formula | C₉H₁₀BrCl | [2] |

| Molecular Weight | 233.53 g/mol | [2] |

| Exact Mass | 231.96544 Da | [2] |

| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| XLogP3 | 3.9 - 4.31 | [2] |

| Refractive Index | 1.561 | [2] |

Proposed Synthesis Protocol

A common and reliable method for synthesizing compounds of this nature involves the bromination of the corresponding alcohol. This protocol outlines a plausible route starting from 3-(2-chlorophenyl)propan-1-ol.

Reaction Scheme: 3-(2-chlorophenyl)propan-1-ol → this compound

Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

This procedure is based on standard methodologies for converting primary alcohols to alkyl bromides.

Materials:

-

3-(2-chlorophenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-chlorophenyl)propan-1-ol (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) to the stirred solution via a dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine. This removes acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Causality and Experimental Rationale

-

Choice of Reagent: PBr₃ is a highly effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides with minimal rearrangement.

-

Stoichiometry: Theoretically, only 0.33 equivalents of PBr₃ are needed per equivalent of alcohol. Using a slight excess (0.4 eq) ensures the complete conversion of the starting material.

-

Inert Atmosphere & Anhydrous Conditions: PBr₃ reacts vigorously with water. Anhydrous conditions are critical to prevent the decomposition of the reagent and maximize the yield.

-

Controlled Addition at 0 °C: The reaction between PBr₃ and alcohols is exothermic. Slow addition at low temperature controls the reaction rate and prevents potential side reactions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra should always be the standard for confirmation, the following table outlines the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data based on the compound's structure.

| Analysis | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.1 (m, 4H): Aromatic protons. δ ~3.45 (t, J ≈ 6.5 Hz, 2H): Methylene protons adjacent to Bromine (-CH₂-Br). δ ~2.90 (t, J ≈ 7.5 Hz, 2H): Benzylic methylene protons (Ar-CH₂-). δ ~2.20 (quint, J ≈ 7.0 Hz, 2H): Central methylene protons (Ar-CH₂-CH₂-). |

| ¹³C NMR (CDCl₃, 100 MHz) | ~138 ppm: Quaternary aromatic carbon attached to the propyl group. ~134 ppm: Quaternary aromatic carbon attached to Chlorine. ~131-127 ppm: Aromatic CH carbons (4 signals). ~33 ppm: Methylene carbon adjacent to Bromine (-CH₂-Br). ~32 ppm: Central methylene carbon (-CH₂-). ~31 ppm: Benzylic methylene carbon (Ar-CH₂-). |

| Mass Spec. (EI) | M⁺ peaks: Isotopic pattern characteristic of one Br and one Cl atom at m/z 232, 234, 236. Major Fragment: Loss of Br (m/z ~153, 155). |

Chemical Reactivity and Mechanistic Considerations

The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites.

Reactions at the Alkyl Bromide: Nucleophilic Substitution

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. The bromine atom serves as a good leaving group, allowing for the facile introduction of various nucleophiles[3]. This is the most common application in multistep synthesis.

-

Example: N-Alkylation of a Secondary Amine: This reaction is fundamental in the synthesis of many pharmaceutical agents. The lone pair of the amine nitrogen attacks the carbon bearing the bromine, displacing the bromide ion and forming a new C-N bond.

Reactions on the Aromatic Ring: Electrophilic Substitution

The chlorinated benzene ring can undergo further functionalization via electrophilic aromatic substitution (EAS). The chlorine atom is an ortho-, para-directing but deactivating group due to the interplay of its inductive withdrawal and resonance donation effects[4]. The propyl group is a weakly activating ortho-, para-director. The ultimate position of substitution depends on the specific reaction conditions and reagents.

-

Example: Site-Selective C-H Borylation: Advanced catalytic methods can achieve high regioselectivity. For instance, iridium-catalyzed C-H borylation of this compound has been shown to yield the para-borylated product, demonstrating its utility in creating precursors for Suzuki cross-coupling reactions[5].

Reactivity Pathways Diagram

Caption: Dual reactivity of this compound.

Applications in Research and Drug Development

This compound is primarily used as a molecular scaffold or linker in the construction of more complex target molecules.

-

Synthetic Intermediate: Its most significant role is as a precursor that installs the 2-chlorophenylpropyl group onto a substrate[3]. This moiety is found in various biologically active compounds.

-

Medicinal Chemistry: The compound is a building block for synthesizing derivatives of heterocyclic systems like benzoxazines, which are known to exhibit a range of biological activities, including antibacterial and anticancer properties[6]. The alkylating nature of the bromopropyl chain is ideal for linking the phenyl ring to nitrogen or oxygen atoms within a heterocyclic core.

-

Modulation of Pharmacokinetics: The presence of the chlorine atom can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. It also increases lipophilicity, which can improve membrane permeability and penetration of the blood-brain barrier[1].

Conclusion

This compound is a synthetically valuable and versatile bifunctional reagent. Its well-defined reactivity at both the alkyl bromide and the aromatic ring provides chemists with a reliable tool for targeted molecular construction. The straightforward synthesis and predictable chemical behavior make it an important intermediate in academic research and an attractive building block for industrial applications, particularly in the fields of pharmaceutical and materials science.

References

- Kubota, K., et al. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society.

- PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene. National Center for Biotechnology Information.

- Filo. (2025). out of chlorobenzene and bromobenzene which is more reactive.

- PubChem. (n.d.). 1-[(2S)-2-bromopropyl]-3-chlorobenzene. National Center for Biotechnology Information.

- Matrix Fine Chemicals. (n.d.). (3-BROMOPROPYL)BENZENE | CAS 637-59-2.

- Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange.

- Dana Bioscience. (n.d.). 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene 1g.

- ResearchGate. (n.d.). Reagents and conditions: a (3-bromopropyl)benzene or...

- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.

- Mathavan, T., et al. (2024). Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Scientific Reports.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 1-(3-Bromopropyl)-2-chlorobenzene

This compound is a bifunctional halogenated aromatic compound with the chemical formula C₉H₁₀BrCl.[1] Its structure, featuring a reactive bromopropyl chain attached to a chlorobenzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The dual reactivity of the alkyl bromide and the aryl chloride moieties allows for sequential and site-selective modifications, rendering it a versatile building block for researchers.

The proper handling of this compound is predicated on a thorough understanding of its physical and chemical properties. These characteristics influence its behavior under laboratory conditions, potential hazards, and the necessary precautions for safe use.

Table 1: Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 54877-27-9 | [1] |

| Molecular Formula | C₉H₁₀BrCl | [1] |

| Molecular Weight | 233.53 g/mol | [1] |

| Appearance | Not specified; likely a liquid at room temperature | Inferred |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 254.3 ± 15.0 °C at 760 mmHg | [1] |

| Flash Point | 133.1 ± 10.5 °C | [1] |

| Lipophilicity (XLogP3) | 4.31 | [1] |

Section 2: Hazard Identification and Risk Assessment

Causality of Hazards: The primary hazards associated with this compound stem from its chemical reactivity and its ability to penetrate biological tissues. The alkyl bromide moiety is an alkylating agent, capable of reacting with nucleophilic sites in biological macromolecules, which can lead to cellular damage and irritation. Its high lipophilicity (XLogP3 of 4.31) suggests it can be readily absorbed through the skin and may interact with cell membranes.[1] Upon combustion or thermal decomposition, it can release toxic and corrosive gases such as hydrogen bromide (HBr), hydrogen chloride (HCl), and carbon oxides.[3]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Routes of Exposure:

-

Inhalation: Vapors or mists may cause respiratory tract irritation.[4] While the high boiling point suggests low volatility at ambient temperature, heating the substance will increase the risk of inhalation exposure.

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. Due to its lipophilic nature, absorption through the skin is a potential route of systemic exposure.

-

Eye Contact: Causes serious eye irritation, potentially leading to damage if not addressed immediately.

-

Ingestion: Harmful if swallowed.[5] Ingestion may cause gastrointestinal irritation.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure. This concept is illustrated by the Hierarchy of Controls model.

1. Engineering Controls (The Primary Barrier):

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors, especially if the compound is heated.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to ensure any fugitive emissions are diluted and removed.

2. Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Access Restriction: Limit access to storage and handling areas to trained and authorized personnel only.

-

Designated Area: Clearly demarcate the area where this chemical is handled to prevent cross-contamination.

3. Personal Protective Equipment (PPE) (The Last Line of Defense):

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected. Consult the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

-

Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If a situation necessitates work outside a hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this requires specialized training and fit-testing.[6]

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is fundamental to preventing accidents and exposure.

Protocol for Handling this compound:

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.

-

Don PPE: Put on all required PPE as detailed in Section 3.

-

Transfer: When transferring the chemical from its storage container, use a funnel or pipette to minimize the risk of spills. Perform all transfers over a secondary containment tray within the fume hood.

-

Heating: If the protocol requires heating, use a well-controlled heating source such as a heating mantle or an oil bath connected to a temperature controller. Never heat sealed containers, as this can lead to a dangerous pressure buildup.

-

Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, absorbent pads) in a designated, sealed hazardous waste container.

-

Doff PPE: Remove PPE carefully, avoiding contamination of skin, and wash hands thoroughly with soap and water.

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8] Halogenated hydrocarbons should be segregated from these reactive chemicals to prevent violent reactions.[9]

-

Store away from heat, sparks, and open flames.[8]

-

The storage area should be clearly labeled with the chemical name and its associated hazards.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

1. Spill Response: This protocol is designed for minor spills (<100 mL) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact the institution's emergency response team.[10]

Protocol for Minor Spill Cleanup:

-

Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[6]

-

Control Vapors: If the material is volatile or heated, ensure the fume hood is operational or increase ventilation. Eliminate all ignition sources.[4]

-

Don PPE: At a minimum, wear a lab coat, safety goggles, a face shield, and double-layered chemical-resistant gloves.

-

Contain: Confine the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[11] Work from the outside of the spill inward to prevent spreading.[6]

-

Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

-

Collect: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container using non-sparking tools.

-

Decontaminate: Clean the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol or acetone, if compatible), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or safety officer.

2. First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

3. Fire Fighting:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

-

Unsuitable Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Combustion produces toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, and carbon monoxide.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Reactivity Profile and Synthetic Context

Understanding the reactivity of this compound is key to anticipating potential hazards and its role in synthesis. The molecule possesses two distinct reactive sites.

-

Alkyl Bromide Moiety: The primary (1°) alkyl bromide is an excellent electrophile and a good leaving group, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[1] This allows for the straightforward introduction of various functional groups (amines, azides, cyanides, etc.) by reacting it with appropriate nucleophiles. This reactivity also underlies its potential as an alkylating agent, which is a source of its biological hazard.

-

Aryl Chloride Moiety: The chlorobenzene ring is generally deactivated towards classical electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom. However, it can participate in modern cross-coupling reactions and directed C-H activation/functionalization, such as C-H borylation, providing a pathway to further elaborate the aromatic core.

Section 7: Disposal Considerations

All waste containing this compound, including unreacted material, contaminated absorbents, and disposable PPE, must be treated as hazardous chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.[9]

-

Disposal: Disposal must be handled by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[12] Under no circumstances should this chemical be disposed of down the drain. [8]

References

- Loba Chemie. (n.d.). Alkyl Halides.

- Patsnap Eureka. (2025, March 31). Alkyl Halide Explained: Structure, Types, and Reactions.

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.

- Health and Safety Executive (HSE). (n.d.). Emergency response / spill control.

- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.

- NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.

- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage.

- Keene State College. (2021, March 25). Oil and Hazardous Materials Spills.

Sources

- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. louisville.edu [louisville.edu]

- 5. gustavus.edu [gustavus.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. gustavus.edu [gustavus.edu]

- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 10. Oil and Hazardous Materials Spills · Emergency Handbook · Administration [keene.edu]

- 11. hse.gov.uk [hse.gov.uk]

- 12. fishersci.com [fishersci.com]

Foreword: A Predictive Approach to Spectroscopic Analysis

An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-Bromopropyl)-2-chlorobenzene

Molecular Architecture and Its Spectroscopic Implications

The structure of this compound comprises three key regions that dictate its spectroscopic signature:

-

The Ortho-Disubstituted Benzene Ring : The electron-withdrawing chlorine atom and the electron-donating (by hyperconjugation) alkyl chain create a distinct electronic environment for the four aromatic protons and six aromatic carbons. This substitution pattern is a primary determinant of NMR chemical shifts and IR bending vibrations.

-

The Propyl Linker (-CH₂-CH₂-CH₂-) : This aliphatic chain provides characteristic signals in both ¹H and ¹³C NMR, with predictable splitting patterns arising from proton-proton coupling.

-

The Halogen Atoms (Cl and Br) : The bromine and chlorine atoms have profound effects on mass spectrometry due to their isotopic abundances. They also influence the chemical shifts of adjacent carbons and protons in NMR and produce characteristic stretches in the fingerprint region of an IR spectrum.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[1][2] The circulation of π-electrons in the aromatic ring generates a significant ring-current effect, which deshields protons attached to the ring, causing them to resonate at higher chemical shifts (downfield).[3][4]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16-32 scans for a high signal-to-noise ratio.

-

Relaxation Delay (d1) : 2 seconds.

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-Ar (4 protons) | 7.10 - 7.45 | Multiplet | 4H | - | Aromatic protons will appear as a complex multiplet due to overlapping signals and second-order coupling effects common in ortho-disubstituted rings.[5] |

| H-γ (Cγ-H₂) | 3.45 | Triplet | 2H | J ≈ 6.5 | These protons are adjacent to the electronegative bromine atom, causing a significant downfield shift. They are split by the two H-β protons. |

| H-α (Cα-H₂) | 2.85 | Triplet | 2H | J ≈ 7.5 | These benzylic-like protons are deshielded by the aromatic ring. They are split by the two H-β protons. |

| H-β (Cβ-H₂) | 2.15 | Quintet (tt) | 2H | J ≈ 7.0 | These protons are coupled to both H-α and H-γ protons (2+2=4 neighbors), resulting in a quintet or a triplet of triplets. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule.[6] The chemical shifts are highly sensitive to the electronic effects of substituents.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation : Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial.

-

Instrumentation : Utilize a 400 MHz spectrometer, observing at its corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters :

-

Pulse Program : Standard proton-decoupled sequence (e.g., 'zgpg30').

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 512-1024 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2-5 seconds.

-

-

Processing : Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C-Ar (ipso, C-Cl) | 134.5 | The carbon directly attached to chlorine is deshielded. |

| C-Ar (ipso, C-alkyl) | 139.0 | The carbon bearing the alkyl substituent. |

| C-Ar (CH) | 127.0 - 131.0 | Four distinct signals are expected for the aromatic CH carbons, with their exact shifts determined by the combined electronic effects of the two substituents.[7] |

| C-γ | 33.0 | Attached to the electronegative bromine atom. |

| C-β | 32.5 | A typical aliphatic carbon shift. |

| C-α | 30.0 | Benzylic-like carbon, slightly deshielded by the ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule under ionization.[8] For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet.

-

Ionization : Use a standard electron ionization source with 70 eV of energy. This high energy ensures reproducible fragmentation patterns.

-

Analysis : Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Predicted Mass Spectrum Data (EI-MS)

The molecular weight of this compound (C₉H₁₀BrCl) is 233.53 g/mol .[9] The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic isotopic cluster for the molecular ion.[10]

| m/z Value | Proposed Fragment | Rationale and Isotopic Signature |

| 232/234/236 | [M]⁺ | Molecular Ion Cluster . The relative intensities will be approximately 3:4:1, corresponding to the [C₉H₁₀⁷⁹Br³⁵Cl]⁺, [C₉H₁₀⁸¹Br³⁵Cl]⁺/[C₉H₁₀⁷⁹Br³⁷Cl]⁺, and [C₉H₁₀⁸¹Br³⁷Cl]⁺ ions. |

| 153/155 | [M - Br]⁺ | Loss of a bromine radical. This is a common fragmentation pathway for alkyl bromides.[11] The remaining fragment will show the ~3:1 isotopic pattern for chlorine. |

| 118 | [C₉H₁₀]⁺ | Loss of both Br and Cl radicals. |

| 117 | [C₉H₉]⁺ | Loss of H from the C₉H₁₀ fragment, potentially forming a stable cyclic ion. |

| 91 | [C₇H₇]⁺ | Cleavage of the propyl chain with rearrangement to form the highly stable tropylium ion. This is a very common fragment for compounds with alkylbenzene moieties.[12] |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[C₉H₁₀BrCl]⁺˙\nm/z = 232/234/236", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Br [label="[C₉H₁₀Cl]⁺\nm/z = 153/155"]; M_minus_C3H6Br [label="[C₆H₄Cl]⁺\nm/z = 111/113"]; Tropylium [label="[C₇H₇]⁺\nm/z = 91"];

M -> M_minus_Br [label="- •Br"]; M -> M_minus_C3H6Br [label="- •C₃H₆Br\n(Benzylic Cleavage)"]; M_minus_Br -> Tropylium [label="- C₂H₃Cl"];

}

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film IR

-

Sample Preparation : For ATR, place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). For thin film, dissolve a small amount in a volatile solvent, apply to a KBr or NaCl salt plate, and allow the solvent to evaporate.

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition : Scan the sample over the range of 4000-400 cm⁻¹. Average 16-32 scans.

-

Processing : Perform a background subtraction using a scan of the empty ATR crystal or salt plate.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100 - 3000 | C-H Aromatic Stretch | Characteristic of sp² C-H bonds on the benzene ring.[14] |

| 2960 - 2850 | C-H Aliphatic Stretch | Characteristic of sp³ C-H bonds in the propyl chain.[4] |

| 1580, 1470 | C=C Aromatic Ring Stretch | These two bands are typical for the skeletal vibrations of a benzene ring.[15] |